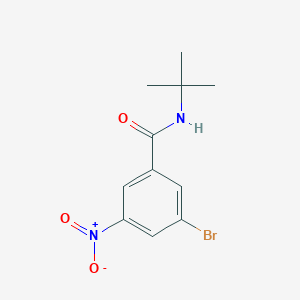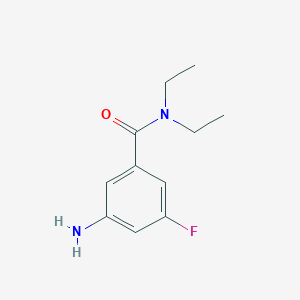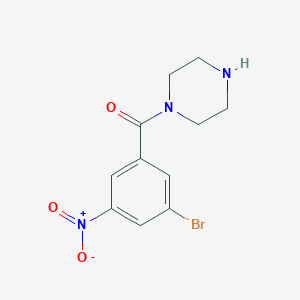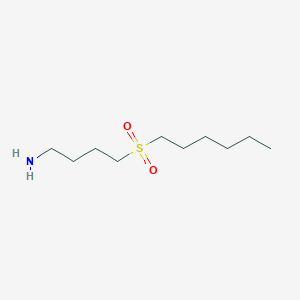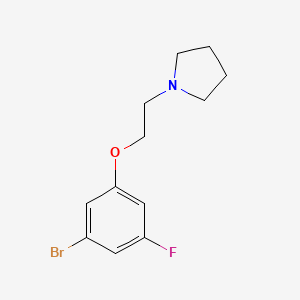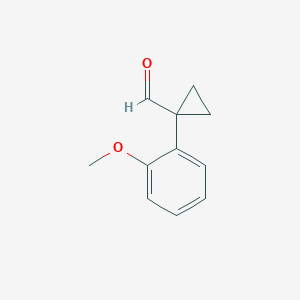
1-(2-Methoxyphenyl)cyclopropanecarbaldehyde
Übersicht
Beschreibung
1-(2-Methoxyphenyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 . It is used in research and is classified under organic building blocks, specifically benzene compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Methoxyphenyl)cyclopropanecarbaldehyde include a molecular weight of 176.21 and a predicted density of 1.203±0.06 g/cm3 . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Photoreduction of Cycloalkanecarbaldehydes Cyclopropanecarbaldehydes, such as 1-(2-Methoxyphenyl)cyclopropanecarbaldehyde, are studied for their behavior in photoreduction processes. The primary process upon irradiation of these aldehydes in propan-2-ol involves the abstraction of solvent methine hydrogen. Detailed mechanisms for the formation of various photoproducts are proposed (Funke & Cerfontain, 1976).
Pummerer-Type Reaction Mediated Ring-Opening Aldehydes like 1-(2-Methoxyphenyl)cyclopropanecarbaldehyde undergo Pummerer-type reactions leading to ring-opening at low temperatures. This process is used to produce mixtures of β-(phenylthio)-α,β- and γ,δ-unsaturated aldehydes (Pohmakotr et al., 2001).
Nucleophilic Addition to Aldehydes The compound is used to investigate the addition reaction of carbon nucleophiles to cis-substituted cyclopropanecarbaldehydes. These studies provide insights into the stereoselectivity and chelation-controlled pathways in chemical reactions (Kazuta et al., 2004).
Dynamic NMR Study Dynamic NMR studies of cyclopropanecarbaldehyde help compare the conjugating abilities of different groups, offering insights into the π-donating ability of various structural components (Pawar & Noe, 1998).
Efficient Photochemical Synthesis Cyclopropanecarbaldehydes, including compounds similar to 1-(2-Methoxyphenyl)cyclopropanecarbaldehyde, are synthesized efficiently through photochemical processes. This method is significant for producing pyrethroid components in insecticides (Armesto et al., 2010).
Cannizzaro Reaction Kinetics The kinetics of the Cannizzaro reaction of cyclopropanecarbaldehyde is studied, providing insights into the electron-donating properties of the cyclopropyl group and the reaction mechanism (Maeden et al., 1972).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQJOMDQEGZEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)cyclopropanecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Bromo-3-fluorophenyl)methyl]-4-ethylpiperazine](/img/structure/B1406006.png)

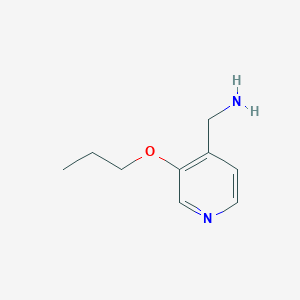
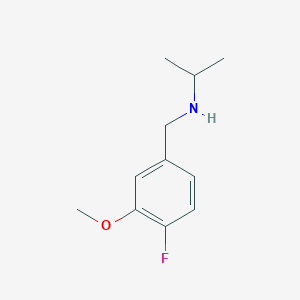



![[(2-Bromo-3-fluorophenyl)methyl]dipropylamine](/img/structure/B1406019.png)
